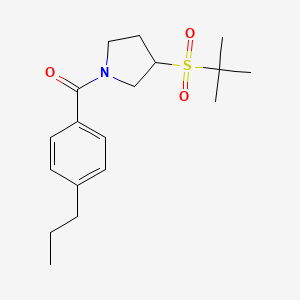

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone

Description

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-5-6-14-7-9-15(10-8-14)17(20)19-12-11-16(13-19)23(21,22)18(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVWRDESWXKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different derivatives with altered functional groups.

Scientific Research Applications

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Industry: It could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism by which (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Literature

Compound A : (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

- Structure: Contains a cyclopropane ring fused to a phenyl group, a 4-tert-butylphenoxy substituent, and a pyrrolidinyl methanone.

- Synthesis: Prepared via a phenol addition to a cyclopropene intermediate (Procedure B), yielding a diastereomeric mixture (6:1 dr) as a colorless oil.

- Key Differences: Core Structure: Cyclopropane vs. pyrrolidine in the target compound. Substituents: 4-tert-butylphenoxy (electron-rich aromatic ether) vs. 4-propylphenyl (alkyl-substituted aromatic ketone). Stereochemical Complexity: Diastereomers observed in 15cc due to cyclopropane strain, whereas the target compound’s pyrrolidine sulfonyl group may impose conformational rigidity without diastereomerism.

Compound B : 3-((phosphorylated tetrahydrofuran-propanenitrile derivative))

- Structure : A nucleoside analogue with a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group, bis(4-methoxyphenyl)methyl (DMT) protection, and a thio-modified pyrimidine.

- Key Differences :

- Functionality : Designed for oligonucleotide synthesis (e.g., antisense therapeutics), contrasting with the target compound’s small-molecule architecture.

- Protecting Groups : TBDMS and DMT groups enhance stability during synthesis, whereas the target compound’s tert-butylsulfonyl group may improve solubility or binding affinity.

Comparative Analysis Table

Functional Group Impact

- Tert-Butylsulfonyl vs. Phenoxy: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the ether linkage in 15cc. This may enhance solubility in aqueous media or interactions with polar protein pockets .

- 4-Propylphenyl vs.

- Pyrrolidine vs. Cyclopropane :

- Pyrrolidine’s flexibility contrasts with cyclopropane’s ring strain, which can influence binding kinetics and conformational entropy in biological targets .

Biological Activity

The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a tert-butylsulfonyl group and a pyrrolidinyl ring, contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 356.46 g/mol

Structural Features

| Feature | Description |

|---|---|

| Tert-butylsulfonyl group | Provides electrophilic properties for interactions |

| Pyrrolidinyl ring | Enhances binding affinity to biological targets |

| Propylphenyl moiety | Modulates lipophilicity and steric properties |

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and inhibit enzyme activity. The sulfonyl group plays a crucial role in these interactions by acting as an electrophile that can react with nucleophilic sites in proteins.

Targeted Biological Pathways

Research indicates that this compound may influence several biological pathways, including:

- Enzyme Inhibition : Potentially inhibits enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : May act as a modulator for certain receptors, affecting signaling pathways crucial for cell function.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar compounds showed significant cytotoxic effects on cancer cell lines, suggesting that this compound could have similar properties. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Another investigation highlighted the compound's potential as an antimicrobial agent against specific bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(2-phenyltriazol-4-yl)methanone | Moderate anticancer activity | Contains a triazole ring, affecting reactivity |

| (3-(tert-butylsulfonyl)piperidin-1-yl)(4-propylphenyl)methanone | Lower potency in enzyme inhibition | Piperidine ring alters steric properties |

Q & A

Q. What synthetic routes are recommended for synthesizing (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-propylphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Formation of the pyrrolidinyl sulfonyl intermediate using tert-butylsulfonyl chloride under anhydrous conditions (e.g., DCM as solvent at 0–25°C) .

- Step 2 : Coupling with 4-propylbenzoyl chloride via nucleophilic acyl substitution, requiring catalytic bases like triethylamine or DMAP in aprotic solvents (e.g., THF) .

- Optimization :

- Temperature : Maintain ≤60°C to prevent sulfonyl group degradation .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics for ketone formation .

- Catalysts : Use Pd-based catalysts for cross-coupling steps if aryl halides are intermediates .

- Yield Considerations : Typical yields range from 65–80%, with impurities removed via silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the tert-butylsulfonyl group (δ ~1.3 ppm for tert-butyl protons; δ ~55 ppm for sulfonyl-attached carbon) and the 4-propylphenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1675 cm⁻¹, S=O stretch at ~1150–1300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z ~377.5) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity with biological targets or catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .

- Simulate binding affinities to proteins (e.g., docking studies with enzymes like kinases) using software such as AutoDock Vina .

- Molecular Dynamics (MD) :

- Model solvation effects (e.g., in water or lipid bilayers) to predict membrane permeability .

- Reactivity Predictions :

- Use frontier molecular orbital (FMO) analysis to assess susceptibility to oxidation or nucleophilic attack .

Q. How can contradictions in reaction yield data from different synthetic protocols be resolved?

- Methodological Answer :

- Controlled Variable Analysis :

| Variable | Impact on Yield | Evidence Source |

|---|---|---|

| Solvent Polarity | Higher polarity (e.g., DMF vs. THF) may stabilize intermediates, increasing yield by ~15% . | |

| Catalyst Loading | Pd(PPh₃)₄ at 5 mol% improves cross-coupling efficiency vs. 2 mol% (~75% vs. 60% yield) . | |

| Temperature | Excess heat (>80°C) degrades sulfonyl groups, reducing yield by ~20% . |

- Systematic Replication :

Reproduce protocols with rigorous control of air/moisture (e.g., Schlenk line for oxygen-sensitive steps) . - Analytical Validation :

Use HPLC to quantify side products (e.g., desulfonylated byproducts) and adjust purification methods .

Q. What experimental design considerations mitigate limitations in stability studies or biological assays?

- Methodological Answer :

- Stability Challenges :

- Degradation : Organic compounds in aqueous solutions degrade over time (e.g., 5–10% loss in 9 hours at 25°C) .

- Mitigation : Store samples at –20°C with antioxidants (e.g., BHT) or use continuous cooling during assays .

- Biological Assay Design :

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in cell culture media .

- Control Groups : Include structurally similar analogs (e.g., 4-fluorophenyl derivatives) to isolate sulfonyl group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.